![molecular formula C21H21F3N2O2 B2398389 N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1797241-34-9](/img/structure/B2398389.png)
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide, also known as TAT, is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields of research. In
Wirkmechanismus
The mechanism of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves the inhibition of specific signaling pathways that are involved in various cellular processes. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection. N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has also been shown to increase the expression of antioxidant enzymes and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one of the limitations of using N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide. One potential direction is the development of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide analogs with improved solubility and bioavailability. Another potential direction is the investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide in combination with other therapeutic agents for synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its potential therapeutic applications in various fields of research.
Conclusion:
In conclusion, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a small molecule inhibitor that has potential therapeutic applications in various fields of research. Its specificity for certain signaling pathways, inhibition of cell growth and proliferation, reduction of inflammation, and neuroprotection make it a promising candidate for further research and development. While there are limitations to its use in lab experiments, further investigation of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide and its analogs may lead to new treatments for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves a multi-step process that starts with the reaction of 2-oxopiperidine with 3-bromoaniline to form N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide. This is followed by a Suzuki coupling reaction between N-(3-(2-oxopiperidin-1-yl)phenyl)acetamide and 4-(trifluoromethyl)phenylboronic acid to form N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWADTVGMCGPEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.